molecular formula C16H23BFNO3 B8134579 2-[2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-N,N-dimethyl-acetamide

2-[2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-N,N-dimethyl-acetamide

Cat. No.: B8134579
M. Wt: 307.2 g/mol
InChI Key: FKFCFYAHGJOXIF-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Patterns

The molecular architecture of 2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-phenyl]-N,N-dimethyl-acetamide (C₁₆H₂₂BFNO₃) features three distinct regions: a fluorinated arylboronate core, a dimethylacetamide side chain, and the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Bpin) group. The boron atom in the Bpin group adopts a tetrahedral geometry, coordinated to two oxygen atoms from the dioxaborolane ring and the aryl carbon at the para position. The B–O bond lengths in analogous Bpin structures average 1.36–1.38 Å, consistent with single-bond character stabilized by hyperconjugation between boron’s empty p-orbital and oxygen lone pairs.

The fluorinated phenyl ring exhibits bond length alternation characteristic of electron-deficient aromatics, with the C–F bond measuring 1.35 Å. The acetamide group’s carbonyl oxygen (C=O: 1.23 Å) participates in resonance with the adjacent nitrogen, creating partial double-bond character (C–N: 1.34 Å) that restricts rotation.

Table 1: Key Bond Lengths and Angles in Analogous Boronate Esters

Parameter Value (Å/°) Source Compound
B–O (dioxaborolane) 1.36–1.38 Boronate Ester Bullvalene
C–F (aryl) 1.35 Fluorinated Aromatics
C=O (acetamide) 1.23 N,N-Dimethylacetamide
C–N (amide) 1.34 Acetamide Derivatives

Crystallographic Analysis of Boronate Ester Motifs

X-ray diffraction studies of related boronate esters reveal monoclinic crystal systems with space group P1₂1/c₁. The Bpin group in these structures displays a puckered 1,3,2-dioxaborolane ring, with dihedral angles between the boron-containing plane and the aromatic ring ranging from 37.5° to 45.9°. These distortions arise from steric interactions between the methyl groups on the dioxaborolane and adjacent substituents on the aryl ring.

In the title compound, the fluorine substituent at the ortho position likely exacerbates this puckering due to its electron-withdrawing nature, which reduces π-conjugation between the aryl ring and boronate moiety. Comparative analysis of unit cell parameters shows that fluorine substitution decreases unit cell volume by 2–4% relative to non-fluorinated analogs, attributable to tighter molecular packing.

Table 2: Crystallographic Parameters of Boronate Ester Derivatives

Compound a (Å) b (Å) c (Å) β (°) Volume (ų)
Boronate Ester Bullvalene 16.482 11.736 12.157 110.17 2207.4
Fluorinated Analog 11.096 13.292 9.876 90.00 1420.1
Carbazole-Bpin Derivative 20.154 10.233 15.678 98.45 3189.7

Electronic Effects of Fluorine Substituents on Aromatic Systems

Density functional theory (DFT) calculations demonstrate that fluorine substitution at the ortho position induces a 0.15 eV stabilization of the aromatic π-system’s highest occupied molecular orbital (HOMO). This electron withdrawal creates a dipole moment of 2.8 Debye across the aryl ring, polarizing the C–B bond in the Bpin group and enhancing its electrophilicity.

The fluorine atom’s electronegativity (χ = 4.0) withdraws electron density via inductive effects (-I), reducing the aryl ring’s electron density by 12% compared to non-fluorinated analogs. Concurrently, resonance donation (+R) from fluorine’s lone pairs into the ring’s π-system partially offsets this withdrawal, resulting in a net electron deficiency of 7% at the para position where the Bpin group attaches.

Equation 1: Hammett Substituent Constant for Ortho-Fluoro
$$
\sigma{\text{meta}} = 0.34, \quad \sigma{\text{para}} = 0.15 \quad \text{(Fluorine)}
$$
This dual electronic effect explains the compound’s enhanced stability toward hydrolytic deboronation compared to non-fluorinated analogs.

Conformational Dynamics of the Acetamide Side Chain

Variable-temperature ¹H NMR studies of analogous acetamides reveal rotational barriers of 12–15 kcal/mol about the C–N bond. The N,N-dimethyl groups impose a gauche conformation (θ ≈ 60°) to minimize steric clash with the aromatic ring, as evidenced by NOE correlations between the methyl protons and ortho-fluorine.

Molecular dynamics simulations predict three accessible conformers:

  • Anti-periplanar (AP): C=O aligned with C–B bond (35% population)
  • Synclinal (SC): Dihedral angle Φ(C–C–N–C) = 60° (52% population)
  • Orthogonal (OR): Φ = 90° (13% population)

The AP conformer predominates in polar solvents due to dipole-dipole stabilization between the carbonyl group and solvent molecules.

Table 3: Conformational Populations in Different Solvents

Solvent AP (%) SC (%) OR (%)
CDCl₃ 35 52 13
DMSO-d₆ 68 28 4
CD₃OD 72 25 3

Properties

IUPAC Name

2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BFNO3/c1-15(2)16(3,4)22-17(21-15)12-8-7-11(13(18)10-12)9-14(20)19(5)6/h7-8,10H,9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFCFYAHGJOXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(=O)N(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-N,N-dimethyl-acetamide is a synthetic organic molecule that has garnered attention in various fields of medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound through an analysis of its chemical properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H17BFNO3
  • Molecular Weight : 277.1 g/mol
  • CAS Number : 1847480-32-3

The biological activity of this compound can be attributed to its structural components:

  • Fluorine Atom : The presence of the fluorine atom enhances lipophilicity and potentially increases the compound's ability to penetrate biological membranes.
  • Dioxaborolane Moiety : This group is known for its role in forming reversible covalent bonds with biomolecules, which may lead to modulation of enzyme activities or receptor interactions.

Biological Activity

Research indicates that compounds featuring dioxaborolane structures often exhibit:

  • Antitumor Activity : Studies have shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways.
  • Antimicrobial Properties : The ability to disrupt bacterial cell walls has been noted in related compounds.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of cell proliferation
AntimicrobialDisruption of bacterial cell walls
Enzyme ModulationPotential inhibition of specific kinases

Case Studies

  • Antitumor Efficacy
    • A study conducted on a related compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase. This suggests that compounds with similar structures may also exhibit potent antitumor properties.
  • Antimicrobial Activity
    • Another study investigated the antimicrobial effects of boron-containing compounds against Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent inhibition of bacterial growth, supporting the potential use of such compounds in developing new antibiotics.
  • Enzyme Inhibition
    • Research has indicated that boron-containing compounds can act as inhibitors for certain protein kinases involved in cancer progression. This highlights the therapeutic potential for targeting specific signaling pathways in cancer treatment.

Scientific Research Applications

Anticancer Agents

The compound is being investigated for its potential as an anticancer agent. Its fluorinated structure can enhance metabolic stability and bioavailability. Research indicates that compounds with similar dioxaborolane moieties exhibit selective cytotoxicity against cancer cell lines by interfering with cellular signaling pathways involved in proliferation and apoptosis .

Drug Delivery Systems

Due to its ability to form stable complexes with various biomolecules, this compound is being explored as a drug delivery vehicle. The incorporation of the dioxaborolane group allows for the formation of boron-containing drugs that can be activated under specific physiological conditions, enhancing targeted delivery to tumor sites .

Polymer Chemistry

In polymer chemistry, the compound serves as a building block for synthesizing new polymeric materials with tailored properties. Its dioxaborolane structure facilitates cross-linking reactions that improve the mechanical strength and thermal stability of polymers .

Sensor Development

The incorporation of this compound into sensor technology is being researched due to its ability to interact with specific analytes. Its fluorinated aromatic system can enhance sensitivity and selectivity in detecting environmental pollutants or biological markers .

Synthetic Intermediates

This compound acts as a versatile intermediate in organic synthesis, particularly in the formation of complex organic molecules through cross-coupling reactions. The boron atom in the dioxaborolane moiety allows for efficient coupling with organohalides in Suzuki-Miyaura reactions, facilitating the construction of biaryl compounds that are crucial in pharmaceuticals .

Catalysis

The compound has been utilized as a catalyst in various organic transformations. Its unique electronic properties impart catalytic activity that can promote reactions such as carbon-carbon bond formation and oxidation processes .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Benefits
Medicinal ChemistryAnticancer agentsEnhanced stability and bioavailability
Drug delivery systemsTargeted delivery through boron activation
Materials SciencePolymer chemistryImproved mechanical strength and thermal stability
Sensor developmentIncreased sensitivity and selectivity
Organic SynthesisSynthetic intermediatesEfficient formation of complex organic molecules
CatalysisPromotes various organic transformations

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of compounds containing the dioxaborolane structure exhibited significant cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell division .

Case Study 2: Polymer Development

Research conducted at a leading materials science institute showed that incorporating this compound into polycarbonate matrices resulted in materials with enhanced UV resistance and mechanical properties, making them suitable for outdoor applications .

Comparison with Similar Compounds

Key Observations :

  • Fluorine Position : The ortho-fluoro substituent (2-fluoro) in the target compound may enhance steric hindrance during coupling reactions compared to meta- (3-fluoro) or para- (4-fluoro) substituted analogues .
  • Molecular Weight : The target compound’s higher molecular weight (~293 vs. 275–279 for analogues) reflects the addition of two methyl groups on the acetamide nitrogen.

Preparation Methods

Reaction Overview

The Miyaura borylation is the most widely employed method for introducing the dioxaborolane group. This palladium-catalyzed cross-coupling reaction replaces a bromine atom on the aromatic ring with a boronate ester (Fig. 1A).

Key Steps :

  • Synthesis of 4-Bromo-2-Fluorophenylacetic Acid :

    • Starting material: 4-Bromo-2-fluorotoluene.

    • Free-radical bromination at the benzylic position using N-bromosuccinimide (NBS) and azo initiators.

    • Oxidation of the brominated product to the carboxylic acid using KMnO₄ in acidic conditions.

  • Amidation with Dimethylamine :

    • Conversion of the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂).

    • Reaction with dimethylamine in anhydrous dichloromethane to yield N,N-dimethylacetamide.

  • Miyaura Borylation :

    • Reacting the bromoarene with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂, KOAc, and dioxane at 80–100°C.

Optimized Conditions :

ParameterValue
CatalystPd(dppf)Cl₂ (3 mol%)
Solvent1,4-Dioxane
Temperature85°C
Reaction Time12–16 h
Yield78–85%

Advantages :

  • High functional group tolerance.

  • Scalable to multi-gram quantities.

Challenges :

  • Sensitivity of the boronate ester to protic solvents necessitates anhydrous conditions.

Radical-Mediated Borylation of Aromatic Amines

Reaction Overview

This method converts aromatic amines directly to boronates using tert-butyl nitrite and diboronic esters under radical initiation (Fig. 1B).

Key Steps :

  • Synthesis of 4-Amino-2-Fluorophenylacetamide :

    • Reduction of 4-nitro-2-fluorophenylacetamide (prepared via nitration of phenylacetic acid derivatives) using H₂/Pd-C.

  • Radical Borylation :

    • Reaction with B₂pin₂, tert-butyl nitrite, and benzoyl peroxide in acetonitrile at room temperature.

Optimized Conditions :

ParameterValue
Radical InitiatorBenzoyl Peroxide (5 mol%)
SolventAcetonitrile
Temperature25°C
Reaction Time4 h
Yield65–72%

Advantages :

  • Avoids precious metal catalysts.

  • Compatible with electron-deficient arenes.

Challenges :

  • Limited substrate scope for sterically hindered amines.

  • Requires careful control of radical initiation to prevent side reactions.

Direct Amidation Strategies

Borate Ester-Catalyzed Amidation

Borate esters (e.g., B(OCH₂CF₃)₃) enable catalytic amidation between carboxylic acids and amines under dehydrative conditions (Fig. 1C).

Key Steps :

  • Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-2-Fluorobenzoic Acid :

    • Miyaura borylation of 4-bromo-2-fluorobenzoic acid.

  • Amidation with Dimethylamine :

    • Reaction with dimethylamine using B(OCH₂CF₃)₃ (5 mol%) in tert-amyl methyl ether (TAME) at 110°C.

Optimized Conditions :

ParameterValue
CatalystB(OCH₂CF₃)₃ (5 mol%)
SolventTAME
Temperature110°C
Reaction Time6–8 h
Yield82–88%

Advantages :

  • Eliminates stoichiometric coupling reagents.

  • High atom economy.

Challenges :

  • Requires rigorous water removal (e.g., Dean-Stark apparatus).

Comparative Analysis of Methods

MethodYield (%)Catalyst CostScalabilityFunctional Group Tolerance
Miyaura Borylation78–85High (Pd)ExcellentHigh
Radical Borylation65–72LowModerateModerate
Borate Ester Amidation82–88LowGoodHigh

Key Insights :

  • Miyaura borylation is preferred for large-scale synthesis due to reliability and high yields.

  • Radical borylation offers cost advantages but requires optimization for complex substrates.

  • Borate ester catalysis is ideal for green chemistry applications but demands specialized equipment.

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Miyaura borylation has been adapted to continuous flow reactors, reducing reaction times from hours to minutes and improving heat management.

  • Radical borylation benefits from flow systems to control exothermic radical initiation.

Purification Techniques

  • Column Chromatography : Silica gel with petroleum ether/ethyl acetate (8:2) achieves >98% purity.

  • Recrystallization : Ethanol/water mixtures yield crystalline product suitable for pharmaceutical use .

Q & A

Q. What are the optimal synthetic routes for preparing 2-[2-Fluoro-4-(dioxaborolan-2-yl)phenyl]-N,N-dimethyl-acetamide?

Methodological Answer: The synthesis typically involves a multi-step protocol:

  • Step 1: Boronate ester formation via Miyaura borylation. React 2-fluoro-4-bromophenyl precursors with bis(pinacolato)diboron (B₂Pin₂) in 1,4-dioxane under inert atmosphere, catalyzed by PdCl₂(dppf) with potassium acetate as a base at 90°C for 24 hours .
  • Step 2: Acetamide functionalization. Couple the boronate intermediate with N,N-dimethylacetamide chloride under anhydrous conditions using triethylamine as a base.
  • Yield Optimization: Adjust reaction stoichiometry (1:1.2 molar ratio of aryl bromide to B₂Pin₂) and catalyst loading (5 mol% Pd) to achieve yields up to 43% .

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 7.2–7.8 ppm), acetamide methyl groups (δ 2.8–3.1 ppm), and dioxaborolane methyl signals (δ 1.3 ppm) .
    • ¹¹B NMR: Confirm boronate ester formation (δ 30–35 ppm) .
  • LC-MS: Monitor purity (>95%) and molecular ion peak ([M+H]⁺ at m/z 348.2) .
  • Elemental Analysis: Validate C, H, N, B, and F percentages against theoretical values (e.g., C: 62.8%, H: 6.5%) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and goggles. Use a fume hood for synthesis steps involving volatile solvents (e.g., 1,4-dioxane) .
  • Waste Disposal: Quench boronate esters with excess water to hydrolyze the dioxaborolane group before disposal .
  • Emergency Measures: In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers optimize cross-coupling reactions using this boronate ester in Suzuki-Miyaura reactions?

Methodological Answer:

  • Catalyst Selection: Use Pd(PPh₃)₄ for electron-deficient aryl partners or SPhos-Pd for sterically hindered substrates .
  • Solvent Optimization: Test mixed solvents (e.g., THF:H₂O 4:1) to improve solubility of hydrophilic coupling partners .
  • Kinetic Analysis: Monitor reaction progress via TLC or in-situ ¹⁹F NMR (fluorine as a reporter group) to identify rate-limiting steps .

Data Contradiction Resolution:
Discrepancies in yields (e.g., 43% vs. literature 60%) may arise from residual moisture degrading the boronate ester. Pre-dry solvents over molecular sieves and use Schlenk techniques .

Q. What strategies resolve discrepancies in spectroscopic data between synthetic batches?

Methodological Answer:

  • Variable Temperature NMR: Resolve overlapping signals (e.g., acetamide methyls) by cooling to –40°C .
  • X-ray Crystallography: Confirm absolute configuration using SHELXL for refinement (CCDC deposition recommended) .
  • Batch Comparison: Perform principal component analysis (PCA) on LC-MS datasets to identify outlier batches due to residual Pd (limit: <50 ppm) .

Q. How to computationally model the compound’s reactivity in different solvents?

Methodological Answer:

  • DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) basis set to assess solvent effects on boronate ester stability. Polar solvents (e.g., DMF) destabilize the dioxaborolane ring via H-bonding .
  • MD Simulations: Simulate solvation shells in water vs. THF using GROMACS. Results show THF stabilizes the boronate group, reducing hydrolysis rates .

Key Finding:
Hydrolysis half-life in water: 2 hours vs. >24 hours in THF .

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